molecular formula C8H8F3NO2S B6215183 [4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide CAS No. 2728645-61-0

[4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide

Cat. No.: B6215183
CAS No.: 2728645-61-0
M. Wt: 239.2
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Description

[4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a methanesulfonamide moiety. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide typically involves the introduction of difluoromethyl groups into aromatic compounds. One common method is the late-stage difluoromethylation, which can be achieved through various catalytic and non-catalytic processes. For instance, the difluoromethylation of aromatic compounds can be accomplished using metal-based methods that transfer CF2H to C(sp2) sites . Additionally, the formation of X–CF2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved through reaction with ClCF2H or novel difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the coupling of difluoromethylated aromatic intermediates with methanesulfonamide under the catalysis of copper or palladium catalysts . This approach is advantageous due to its efficiency and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

[4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby influencing its binding affinity to target proteins and enzymes . This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in [4-(difluoromethyl)-2-fluorophenyl]methanesulfonamide imparts unique properties, such as enhanced hydrogen bond donor ability and increased lipophilicity, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

2728645-61-0

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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